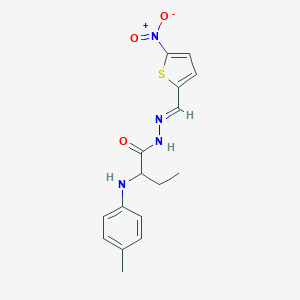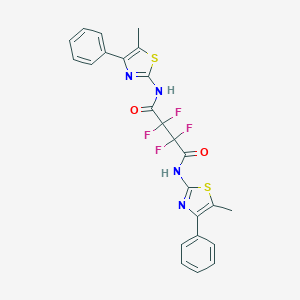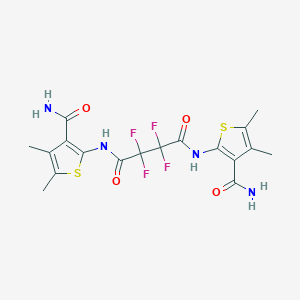![molecular formula C22H24F4N2O6S2 B515464 methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B515464.png)
methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate is a complex organic compound featuring multiple functional groups, including ester, amide, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thiopheneamine and 2,2,3,3-tetrafluoro-4-oxobutanoic acid. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like mCPBA for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate: Similar structure but lacks the tetrafluoro substitution.
Ethyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the tetrafluoro substitution in methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate imparts unique chemical and biological properties, such as increased stability and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.
Propiedades
Fórmula molecular |
C22H24F4N2O6S2 |
|---|---|
Peso molecular |
552.6g/mol |
Nombre IUPAC |
methyl 4-ethyl-2-[[4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24F4N2O6S2/c1-7-11-9(3)35-15(13(11)17(29)33-5)27-19(31)21(23,24)22(25,26)20(32)28-16-14(18(30)34-6)12(8-2)10(4)36-16/h7-8H2,1-6H3,(H,27,31)(H,28,32) |
Clave InChI |
MTEYODVPRWFTPA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(=O)NC2=C(C(=C(S2)C)CC)C(=O)OC)(F)F)(F)F)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(=O)NC2=C(C(=C(S2)C)CC)C(=O)OC)(F)F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B515382.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dichlorobenzylidene)propanohydrazide](/img/structure/B515386.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B515387.png)
![3-{3-[(2,4-Dichlorophenoxy)methyl]-4-methoxyphenyl}-1-phenyl-2-propen-1-one](/img/structure/B515388.png)
![2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(1-phenylpropylidene)propanohydrazide](/img/structure/B515390.png)

![2-bromo-N-[4-[(2-bromobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B515392.png)
![2,2-dichloro-N-[4-[(2,2-dichloroacetyl)amino]phenyl]acetamide](/img/structure/B515394.png)
![N,N'-(3,3'-DIMETHOXY-4,4'-BIPHENYLDIYL)BIS[2-(4-ETHYLPHENYL)-4-QUINOLINECARBOXAMIDE]](/img/structure/B515398.png)
![2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B515399.png)
![Ethyl 2-[(6-{[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B515401.png)

![N-{4-[N-(2-bromobenzoyl)ethanehydrazonoyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B515404.png)
